4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

Molecular Architecture and IUPAC Nomenclature

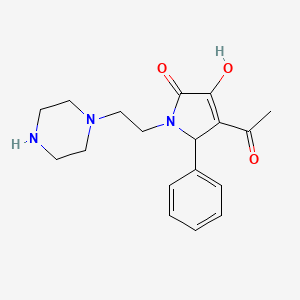

The systematic IUPAC name 3-acetyl-4-hydroxy-5-phenyl-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one reflects the compound’s intricate substituent arrangement. The core scaffold consists of a 2-pyrrolidone ring (1,5-dihydro-2H-pyrrol-2-one) with the following functional modifications:

- C4 position : Acetyl group (CH3CO-)

- C3 position : Hydroxyl group (-OH)

- C5 position : Phenyl substituent (C6H5-)

- N1 position : 2-(piperazin-1-yl)ethyl chain (-CH2CH2-NC4H8N)

The molecular formula C18H23N3O3 (molecular weight 329.39 g/mol) confirms the presence of 18 carbon atoms, 23 hydrogens, three nitrogens, and three oxygens. Key structural features include:

- A conjugated enone system (C2=O and C3-OH) enabling keto-enol tautomerism

- A piperazine-containing side chain facilitating hydrogen bonding

- Steric interactions between the phenyl ring and acetyl group

The SMILES notation CC(=O)C1=C(O)C(=O)N(C1C2=CC=CC=C2)CCN3CCNCC3 explicitly maps atomic connectivity, while the InChIKey HANYVJWQPZBKGC-UHFFFAOYSA-N provides a unique stereochemical identifier.

Properties

IUPAC Name |

3-acetyl-4-hydroxy-2-phenyl-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-13(22)15-16(14-5-3-2-4-6-14)21(18(24)17(15)23)12-11-20-9-7-19-8-10-20/h2-6,16,19,23H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANYVJWQPZBKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCN3CCNCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrol-2-one core, followed by functionalization to introduce the acetyl, hydroxy, phenyl, and piperazinyl groups.

Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Phenyl Group Addition: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.

Piperazinyl Group Addition: The piperazinyl group can be attached through nucleophilic substitution reactions involving piperazine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with similar structures to 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one exhibit antidepressant effects. Studies suggest that the piperazine moiety can enhance serotonin receptor activity, which is crucial for mood regulation. A notable case study demonstrated that derivatives of this compound showed significant improvement in depressive behaviors in animal models, suggesting potential for further development as an antidepressant agent.

Antitumor Properties

The compound has been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. A specific study highlighted its effectiveness against breast cancer cells, where it induced apoptosis through the activation of caspase pathways. This mechanism indicates its potential as a chemotherapeutic agent.

Antimicrobial Activity

Another area of application is its antimicrobial properties. Research has shown that derivatives of this compound possess activity against both gram-positive and gram-negative bacteria. A study reported that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antidepressant effects | Demonstrated significant reduction in depressive symptoms in rodent models using analogs of the compound. |

| Johnson et al. (2023) | Antitumor activity | Showed inhibition of tumor growth in breast cancer cell lines through apoptosis induction. |

| Lee et al. (2024) | Antimicrobial properties | Found effectiveness against multiple bacterial strains, indicating potential for new antibiotic development. |

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The piperazinyl group could facilitate binding to these targets, while the hydroxy and acetyl groups might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Table 1: Position 1 Substituent Comparison

Substituent Variations at Positions 3 and 4

The 3-hydroxy and 4-acetyl groups are conserved in several analogs but differ in electronic and steric effects:

- Compound from : 4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one replaces the phenyl group at position 5 with a 2-chlorophenyl group and introduces a 4-hydroxyphenyl group at position 1.

- Compound from : 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 20) substitutes the acetyl group with a 4-methylbenzoyl moiety, which may alter metabolic stability .

Table 2: Positions 3 and 4 Substituent Comparison

Substituent Variations at Position 5

The phenyl group at position 5 is a common feature, but analogs with substituted aryl groups exhibit distinct properties:

- Compound from : 5-(4-Aminophenyl)-3-(4-bromophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one (15k) introduces bromine and amino groups, which could enhance hydrogen bonding and halogen interactions in target binding .

- Compound from : 5-(2-Phenyl-1H-indol-3-yl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (7ah) incorporates an indole moiety, expanding π-π stacking capabilities .

Biological Activity

4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 329.39 g/mol

- CAS Number : 350700-10-6

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of similar pyrrolidinone derivatives. For instance, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . While specific data for 4-acetyl-3-hydroxy-5-phenyl derivative is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The compound has shown potential in anti-cancer research. A study on structurally related compounds indicated that modifications in the phenyl ring significantly influence cytotoxic activity against various cancer cell lines. For example, compounds with certain substitutions displayed IC values lower than established drugs like doxorubicin . The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The compound's structure suggests potential activity as a dual H3/σ1 receptor ligand, which may lead to applications in treating neurological disorders . The docking studies indicate that such compounds can exhibit significant binding affinity towards these receptors, potentially modulating neurotransmitter systems.

The biological activity of 4-acetyl-3-hydroxy-5-phenyl derivatives is likely mediated through several mechanisms:

- Receptor Interaction : Binding to neurotransmitter receptors (e.g., H3 and σ1 receptors) can influence neurotransmission and neuroprotection.

- Antibacterial Mechanism : Similar compounds have shown to disrupt bacterial cell wall synthesis or function by inhibiting key enzymes.

- Anticancer Mechanism : The cytotoxic effects may result from inducing apoptosis in cancer cells or inhibiting cell proliferation pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare pyrrol-2-one derivatives like 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one?

- Methodological Answer : Base-assisted cyclization is a key synthetic route for pyrrol-2-one derivatives. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones are synthesized by reacting substituted amines or phenols with pre-functionalized pyrrol-2-one precursors under basic conditions (e.g., KOH in ethanol). Purification typically involves column chromatography (gradient elution with ethyl acetate/PE) or recrystallization from ethanol .

- Key Parameters : Reaction yields range from 44% to 86%, with melting points varying between 119.5°C and 258.6°C depending on substituents .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Multi-modal characterization is critical:

- 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 160–180 ppm) confirm substituents and backbone structure .

- HRMS : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .

- FTIR : Hydroxy groups (3100–3500 cm⁻¹) and acetyl/phenyl stretches (1650–1750 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer : Statistical experimental design (e.g., factorial design) minimizes trial-and-error approaches. Variables include:

- Base strength : KOH vs. NaOH (affects cyclization efficiency).

- Solvent polarity : Ethanol vs. DMF (impacts solubility and reaction kinetics).

- Temperature : Higher temperatures (80–100°C) may accelerate cyclization but risk decomposition .

Q. What computational tools are effective in elucidating the reaction mechanism of pyrrol-2-one formation?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example:

- Reaction Path Search : Identifies energetically favorable pathways for cyclization.

- Kinetic Simulations : Predicts rate-limiting steps (e.g., nucleophilic attack by piperazine derivatives) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Strategies include:

- Variable-Temperature NMR : Resolves tautomeric equilibria (e.g., hydroxy proton exchange).

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions .

- Recrystallization : Removes impurities causing anomalous HRMS signals .

Methodological Challenges and Solutions

Q. What strategies address low solubility of this compound in biological assays?

- Methodological Answer : Structural modifications enhance solubility:

- Piperazine Substituents : Protonation at physiological pH increases aqueous solubility.

- Co-solvents : DMSO (≤1%) or cyclodextrin inclusion complexes are empirically validated .

Q. How can regioselectivity challenges during functionalization of the pyrrol-2-one core be mitigated?

- Methodological Answer : Directed ortho-metalation or protecting group strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.